Krypton-81m - 15678-91-8

Krypton-81m

Catalog Number: EVT-1196775
CAS Number: 15678-91-8
Molecular Formula: Kr
Molecular Weight: 80.91659 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Krypton (81mKr) gas is a noble gas molecular entity.
Source and Classification

Krypton-81m is derived from rubidium-81, which is produced through proton bombardment of krypton-82 in particle accelerators. This process results in the formation of rubidium-81, which subsequently decays into Krypton-81m with a half-life of approximately 4.58 hours. Krypton-81m itself has a very short half-life of about 13 seconds, making it particularly useful for medical imaging due to its rapid decay and the emission of high-energy photons (190 keV) during this process .

Classification
  • Type: Radioactive isotope
  • Category: Noble gas
  • Chemical Formula: Kr
  • CAS Number: 15678-91-8
Synthesis Analysis

Krypton-81m is synthesized through the following methods:

  1. Production from Rubidium-81:
    • Parent Isotope: Rubidium-81 is produced via proton bombardment of krypton-82.
    • Decay Process: Rubidium-81 decays to Krypton-81m with a half-life of 4.58 hours.
  2. Generator Systems:
    • Krypton-81m can be obtained from a generator where rubidium-81 is adsorbed on an immobilized column support.
    • The elution process involves passing humidified air or oxygen through the column to release Krypton-81m for use in medical applications .
Molecular Structure Analysis

The molecular structure of Krypton-81m is characterized by its status as a noble gas with no complex molecular framework. It exists as a single atom:

  • Atomic Mass: Approximately 80.91659 g/mol
  • InChI Key: DNNSSWSSYDEUBZ-OIOBTWANSA-N
  • SMILES Notation: [81Kr]

Krypton does not form stable compounds under standard conditions due to its inert nature; thus, its molecular interactions are primarily physical rather than chemical .

Mechanism of Action

The mechanism of action for Krypton-81m involves its decay process:

  1. Photon Emission: During decay, Krypton-81m emits high-energy photons (190 keV).
  2. Inhalation and Distribution: When inhaled, it distributes throughout the ventilated regions of the lungs.
  3. Imaging: The emitted photons are detected by gamma cameras, providing high-resolution images that reflect lung ventilation patterns .

This mechanism allows for effective imaging in diagnostic procedures, particularly in assessing pulmonary function.

Physical and Chemical Properties Analysis

Krypton-81m exhibits several notable physical and chemical properties:

PropertyValue
StateGas
Atomic Mass80.91659 g/mol
Half-Life13 seconds
Photon Energy190 keV
Chemical InertnessYes

These properties underscore its suitability for use in medical imaging applications where rapid decay and high-energy photon emission are advantageous .

Applications

Krypton-81m has several important applications in nuclear medicine:

  1. Diagnostic Imaging:
    • Primarily used as a radiopharmaceutical for lung ventilation imaging.
    • Its short half-life allows for quick imaging sessions without prolonged exposure to radiation.
  2. Research Applications:
    • Utilized in studies involving lung function and ventilation patterns.
    • Its properties enable simultaneous imaging with other tracers like Technetium-99m, enhancing diagnostic accuracy .
  3. Environmental Studies:
    • Used in tracer studies for groundwater transport due to its unique isotopic characteristics .
Fundamental Properties of Krypton-81m

Radiochemical Characteristics

Nuclear Decay Profile (Half-Life: 13 Seconds, γ-Energy: 190 keV)

Krypton-81m (denoted as 81mKr) is a metastable nuclear isomer of krypton-81, characterized by an excitation energy of 190.64(4) keV. Its extremely short half-life of 13.10(3) seconds governs its practical applications and handling requirements [3] [7]. This isomer decays primarily through isomeric transition (IT) to the ground state of krypton-81 (81Kr), with a probability of 99.9975(4)%, emitting a dominant gamma photon at 190.46(16) keV. This specific photon energy is strategically advantageous for gamma camera imaging due to its compatibility with standard medical imaging equipment and favorable tissue penetration characteristics [1] [3]. A minor decay branch (0.0025(4)%) occurs via electron capture (EC) to bromine-81 (81Br) [3] [7]. The parent nuclide, 81Kr, has an exceptionally long half-life of 2.29(11) × 105 years, rendering it radiologically insignificant in the context of 81mKr generator systems [3] [7].

Table 1: Nuclear Decay Characteristics of Krypton-81m

PropertyValueSignificance
Half-life (T½)13.10(3) secondsDictates rapid decay; enables sequential imaging with minimal residual activity
Primary Decay ModeIsomeric Transition (99.9975%)Decay to stable 81Kr ground state
Gamma Emission Energy190.46(16) keVIdeal for gamma camera detection; balances tissue penetration and resolution
Minor Decay PathwayElectron Capture (0.0025%)Produces 81Br; negligible in medical applications
Parent Nuclide (81Kr)Half-life: 2.29×105 yearsNo significant contribution to generator radiation burden

The physical decay constant (λ) of 81mKr is approximately 0.0529 per second, derived from its half-life. This rapid decay necessitates continuous elution during medical imaging procedures to maintain sufficient activity for detection [1] [9]. Despite its fleeting existence, the 190 keV photon possesses approximately 67.7% emission intensity per decay, providing adequate signal for high-quality ventilation imaging [3]. The combination of ultrashort half-life and medium-energy gamma emission results in exceptionally low radiation dose delivery to patients—approximately 0.2 mSv for a standard 6000 MBq administration—making it one of the safest diagnostic radiopharmaceuticals available [1] [6].

Production via Rubidium-81/Krypton-81m Generator Systems

Krypton-81m is exclusively produced through generator systems utilizing rubidium-81 (81Rb) as the parent radionuclide. Rubidium-81 has a half-life of 4.58 hours, decaying to 81mKr through electron capture with a branching ratio of approximately 97% [5] [9]. The 81Rb is typically produced by proton irradiation of natural krypton gas (natKr) via the nuclear reaction natKr(p,n)81Rb. Production targets are engineered to withstand high beam currents, with modern systems utilizing nickel-plated aluminum bodies in conical geometries to optimize heat dissipation and gas containment. During irradiation at 26 MeV proton energy, approximately 6 MeV is deposited within the krypton gas, with the remainder dissipated in specialized flanges [4].

Table 2: Rubidium-81 Production Parameters for 81mKr Generators

ParameterSpecificationTechnical Significance
Nuclear ReactionnatKr(p,n)81RbRequires medium-energy cyclotron (26 MeV protons)
Target DesignConical nickel-plated aluminumOptimizes heat dissipation; withstands high beam currents
Production Yield4.5 mCi/µA·h (actual)Close to theoretical maximum of 5.3 mCi/µA·h [4]
Generator Activity Range74–740 MBq at calibrationDetermines clinical output capacity [5]
Generator Operational LifespanUp to 1500 µA·hDictates frequency of generator replacement [4]

Following irradiation, 81Rb is chemically processed by dissolving the target in potassium chloride solution. The resulting solution is loaded onto a cationic exchange column, typically utilizing a polymeric membrane substrate that selectively binds 81Rb+ ions while allowing the gaseous 81mKr daughter product to be eluted. The generator design immobilizes the parent rubidium while permitting efficient recovery of the daughter krypton [5] [9]. Commercial generators (e.g., KryptoScan) provide 74–740 MBq of 81mKr at calibration time, with a usable lifespan limited to approximately 20 hours post-calibration due to the 4.58-hour half-life of 81Rb [5]. The elution efficiency depends critically on the flow rate of the carrier gas (typically medical-grade air or oxygen) and the integrity of the parent-daughter separation chemistry, which must prevent breakthrough of 81Rb while maximizing 81mKr yield [9] [10].

Elution Dynamics and Gas-Liquid Phase Stability

The elution characteristics of 81mKr generators follow predictable radionuclide kinetics governed by the decay constants of both parent and daughter nuclides. During continuous elution with a carrier gas (typically at 1.8 L/min), the system approaches transient equilibrium within approximately 1 minute, providing a consistent activity yield proportional to the remaining 81Rb activity [2] [5]. The elution efficiency is mathematically described by the equation:

AKr = λKr × ARb / (λKr - λRb) × [eRbt - eKrt]

Where AKr is the krypton-81m activity, ARb is the rubidium-81 activity, λKr and λRb are their respective decay constants, and t is the elution time. Given the vast difference in half-lives (4.58 hours vs. 13 seconds), this simplifies to AKr ≈ ARb at equilibrium [9]. The gaseous eluate contains 81mKr in a chemically inert form, suitable for direct inhalation administration without further purification. Its noble gas nature ensures minimal chemical interaction with biological tissues, behaving as an ideal tracer for pulmonary ventilation [1] [6].

Beyond gas-phase applications, 81mKr demonstrates remarkable stability when eluted into liquid phases for alternative administration routes. When the generator is eluted with isotonic 5% dextrose solution instead of gas, the resulting solution maintains radiochemical purity suitable for continuous intravenous infusion [9]. This liquid-phase elution exploits the relative insolubility of krypton in aqueous media while ensuring sufficient concentration for diagnostic purposes. The eluted 81mKr remains in solution long enough for clinical administration (typically within seconds) before radioactive decay eliminates the tracer. This approach has enabled applications beyond pulmonary imaging, including assessment of cerebral, myocardial, and peripheral perfusion through continuous infusion studies [9]. The phase transition from gas to dissolved state does not alter the nuclear decay properties but requires precise control of elution parameters to ensure consistent activity concentration.

Table 3: Elution Dynamics and Stability Parameters

Elution ParameterGas-Phase ElutionLiquid-Phase ElutionClinical Impact
Carrier MediumMedical-grade air or oxygenIsotonic 5% dextrose solutionDetermines administration route
Typical Flow Rate1.8 L/min1–5 mL/min infusion ratesAffects activity concentration and delivery kinetics
Equilibrium Establishment~60 secondsNear-instantaneousImpacts study initiation protocols
Radiochemical Purity>99.9%>99.9%Ensures diagnostic accuracy; minimizes impurities
Stability DurationSeconds (decay-limited)Seconds (decay-limited)Dictates administration immediacy
Phase Transition IntegrityNot applicableMaintained during dissolutionEnables diverse diagnostic applications beyond pulmonary imaging

The stability of 81mKr in both gaseous and dissolved states is fundamentally governed by its inert noble gas characteristics. Unlike radioaerosols that may deposit in central airways or diffuse across alveolar membranes, 81mKr gas distribution directly reflects regional ventilation patterns without significant airway deposition or absorption artifacts [1] [2]. When administered intravenously in solution, the extremely short half-life ensures complete decay during first-pass circulation, minimizing systemic distribution while enabling high-resolution imaging of vascular perfusion patterns [9]. These unique elution dynamics and phase stability characteristics establish 81mKr as a versatile radiopharmaceutical despite its ephemeral existence, though its clinical utilization remains constrained by the logistical challenges of generator production and availability [4] [5] [9].

Properties

CAS Number

15678-91-8

Product Name

Krypton-81m

IUPAC Name

krypton-81

Molecular Formula

Kr

Molecular Weight

80.91659 g/mol

InChI

InChI=1S/Kr/i1-3

InChI Key

DNNSSWSSYDEUBZ-OIOBTWANSA-N

SMILES

[Kr]

Synonyms

81Kr radioisotope
Kr-81 radioisotope
Krypton-81

Canonical SMILES

[Kr]

Isomeric SMILES

[81Kr]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.